Nickel(II) nitrate hexahydrate
Description
Structure
2D Structure
Properties
CAS No. |
13478-00-7 |
|---|---|
Molecular Formula |
H3NNiO4 |
Molecular Weight |
139.722 g/mol |
IUPAC Name |
nickel;nitric acid;hydrate |
InChI |
InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2 |
InChI Key |
QASNEOURHDSRRG-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Ni] |
Color/Form |
GREEN CRYSTALS |
density |
2.05 at 68 °F (USCG, 1999) |
Other CAS No. |
13138-45-9 14216-75-2 |
physical_description |
Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture. Liquid |
Pictograms |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
13478-00-7 (hexahydrate) |
solubility |
3 G/100 ML HYDRAZINE AT 20 °C 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C 48.5 WT% IN WATER AT 20 °C |
Synonyms |
nickel nitrate nickel nitrate hexahydrate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Advanced Synthesis of Nickel(II) Nitrate (B79036) Hexahydrate-Derived Materials
Nickel(II) nitrate hexahydrate serves as a crucial precursor for the synthesis of a wide array of nickel-based materials. Various advanced synthesis methodologies are employed to control the physicochemical properties of the resulting materials, tailoring them for specific applications. These methods influence factors such as crystal structure, particle size, morphology, and surface area.
Hydrothermal and solvothermal methods are widely utilized for the synthesis of nickel-based compounds from this compound. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave.
Hydrothermal Synthesis: This method is particularly effective for synthesizing nickel hydroxides and oxides. For instance, nickel hydroxide (B78521) (Ni(OH)₂) nanostructures can be prepared by a hydrothermal reaction involving this compound and ammonia (B1221849) in the presence of various surfactants like SDBS, CTAB, triplex, and PEG, which influence the morphology of the final product. The process typically involves dissolving the nickel salt and a surfactant in water, adding a precipitating agent like ammonia, and then heating the solution in an autoclave at temperatures around 180°C for several hours. The resulting nickel hydroxide can then be thermally decomposed to produce nickel oxide (NiO). The concentration of reagents plays a critical role in determining the phase of the nickel hydroxide formed; for example, varying the concentration of triethanolamine and nickel chloride can lead to the formation of either α-Ni(OH)₂ or β-Ni(OH)₂.
Solvothermal Synthesis: This route is analogous to the hydrothermal method but uses organic solvents instead of water. It offers versatility in controlling the size and morphology of the resulting nickel-based materials. For example, NiO nanoparticles have been synthesized using this compound in solvents like ethanol (B145695) or dimethylformamide (DMF). In a typical solvothermal synthesis of NiO nanoparticles, this compound is dissolved in a solvent, often with the addition of a complexing agent like citric acid and a stabilizing agent such as ethylene (B1197577) glycol. The mixture is then heated in an autoclave, leading to the formation of a precipitate that is subsequently calcined at high temperatures (e.g., 400°C) to obtain crystalline NiO nanoparticles. The choice of solvent and other reaction parameters like temperature and time significantly impacts the characteristics of the final product. For instance, NiO nanoparticles with average sizes ranging from 3-8 nm have been achieved through solvothermal decomposition.
| Synthesis Method | Precursor | Solvent/Medium | Temperature (°C) | Product |
|---|---|---|---|---|
| Hydrothermal | This compound, Ammonia | Water with surfactant (e.g., CTAB, SDBS) | 180 | Ni(OH)₂ nanostructures |
| Hydrothermal | Nickel chloride, Triethanolamine | Water | 200 | α-Ni(OH)₂ or β-Ni(OH)₂ |
| Solvothermal | This compound, Citric acid, Ethylene glycol | Deionized water, Ethanol | 400 (calcination) | NiO nanoparticles |
| Solvothermal | This compound | DMF | 180 | NiO precursors |
Solid-state and mechanochemical methods offer solvent-free alternatives for the synthesis of nickel-based materials from this compound.
Solid-State Synthesis: This approach involves the thermal decomposition of solid precursors. For example, nickel hydroxynitrates, such as Ni₃(OH)₄(NO₃)₂, can be prepared by the thermolysis of this compound at a specific temperature, for instance, 220°C for 2 hours. This method requires careful control of temperature and time to obtain the desired phase and avoid decomposition to nickel(II) oxide. Another solid-state route involves a urea (B33335) flux method, where a paste of this compound and a urea solution is heated to produce nickel hydroxide phases. The thermal decomposition of this compound proceeds through several stages, starting with dehydration to form lower hydrates like Ni(NO₃)₂·4H₂O and Ni(NO₃)₂·2H₂O, followed by the decomposition of the nitrate to ultimately yield NiO at temperatures above 623 K.
Mechanochemical Synthesis: This technique utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state. This compound can be used as a precursor in mechanochemical synthesis to incorporate nickel into various matrices. For instance, nickel oxide nanoparticles have been incorporated into a metal-organic framework (MOF), UiO-66, by milling the MOF with this compound. This solvent-free method allows for the modification of materials with different nickel loadings. Additionally, nickel hydroxynitrate (Ni(OH)(NO₃)·H₂O) can be synthesized by grinding this compound with solid sodium hydroxide in a heated pestle and mortar.
| Synthesis Method | Precursor(s) | Conditions | Product |
|---|---|---|---|
| Solid-State (Thermolysis) | This compound | 220°C for 2 hours | Ni₃(OH)₄(NO₃)₂ |
| Solid-State (Urea Flux) | This compound, Urea | Heating a paste at 220°C | Nickel hydroxide phases |
| Mechanochemical | UiO-66, this compound | Ball milling (350 rpm, 10 min) | Ni-modified UiO-66 |
| Mechanochemical | This compound, Sodium hydroxide | Grinding in a heated pestle and mortar | Ni(OH)(NO₃)·H₂O |
Green synthesis has emerged as an eco-friendly and cost-effective approach for producing nickel-based nanomaterials, particularly nickel oxide (NiO) nanoparticles, using this compound as the precursor. This methodology utilizes natural extracts from various parts of plants, such as leaves, bark, and roots, which contain phytochemicals that act as reducing and capping agents. These bioactive compounds, including alkaloids, flavonoids, terpenoids, and polyphenols, facilitate the conversion of nickel ions into nanoparticles.
The general procedure involves mixing an aqueous solution of this compound with the plant extract, followed by heating and stirring. The reaction parameters, such as the concentration of the precursor and the extract, temperature, and pH, are optimized to control the size, shape, and properties of the synthesized nanoparticles. For instance, NiO nanoparticles have been successfully synthesized using extracts from Rhamnus triquetra, Acacia nilotica, Salvadora persica, and Spirostachys africana. The use of different plant extracts can result in NiO nanoparticles with varying morphologies, such as spherical, rhombohedral, cylindrical, or rod-like shapes, and sizes ranging from a few nanometers to larger dimensions.
| Plant Extract | Precursor | Reaction Conditions | Synthesized Nanoparticle | Average Size/Morphology |
|---|---|---|---|---|
| Rhamnus triquetra leaf extract | This compound | - | NiO | - |
| Acacia nilotica leaf extract | This compound, Sodium hydroxide | Heating at 80°C with stirring | NiO | 16 nm and 28 nm (spherical) |
| Salvadora persica root extract | This compound | Heating at 70-80°C with stirring | NiO | 18.20 nm to 45.12 nm (spherical) |
| Spirostachys africana bark extract | This compound | Stirring, followed by drying and annealing | NiO | Agglomerated and amorphous |
| Aegle marmelos leaf extract | Nickel(II) nitrate | Stirring and incubation | Nickel nitrate nanoparticles | Spherical |
Template-assisted synthesis is a versatile strategy for controlling the morphology and structure of nickel-based materials prepared from this compound. This approach utilizes either "hard" or "soft" templates to direct the formation of specific architectures, such as porous networks, nanotubes, and nanoflowers.
Hard Templating: This method involves the use of a pre-synthesized solid template with a defined structure, such as mesoporous silica (e.g., SBA-15, KIT-6, MCM-48) or cellulose (B213188). In a typical synthesis of mesoporous nickel oxide, the template is impregnated with a solution of this compound. After drying, the composite is calcined at a high temperature to decompose the nitrate salt into nickel oxide and subsequently remove the template, leaving behind a porous NiO structure that is a negative replica of the original template. For instance, nanocrystalline NiO with a filamentary/coral morphology has been produced using cellulose as a template.
Soft Templating: This approach employs self-assembling molecules, such as surfactants or block copolymers, as structure-directing agents. These molecules form micelles or other ordered structures in solution, which act as a template around which the nickel precursor hydrolyzes and condenses. For example, an emulsion-template method has been developed to synthesize nickel oxide nanoflowers composed of crossed mesoporous nanosheets. In this process, the interface assembly is regulated by adjusting the dosage of a precipitating agent like ammonia, which influences the thickness and size of the resulting nanosheets.
The careful selection of the template and the synthesis conditions allows for precise control over the final morphology of the nickel-based material, which in turn affects its properties and performance in various applications.
| Template Type | Template Example | Precursor | Resulting Morphology |
|---|---|---|---|
| Hard Template | Cellulose | This compound | Filamentary/coral NiO |
| Hard Template | Mesoporous Silica (SBA-15, KIT-6, MCM-48) | Hydrated metal nitrates | Mesoporous NiFe₂O₄ |
| Soft Template | Emulsion | - | Mesoporous NiO nanoflowers |
| Self-Template | SiO₂ nanorods | This compound | Nickel silicate nanotubes |
Precursor Role in Diverse Nickel Compound Formation
This compound is a versatile precursor for the synthesis of various nickel compounds due to its high solubility in water and common organic solvents, and the ease with which the nitrate anion can be removed during thermal decomposition.
Nickel Hydroxide (Ni(OH)₂) Formation: The synthesis of nickel hydroxide from this compound typically involves a precipitation reaction in an aqueous solution. A base, such as ammonia or sodium hydroxide, is added to a solution of the nickel salt, leading to the precipitation of Ni(OH)₂. The hydrothermal method, as previously discussed, is a common route for producing crystalline Ni(OH)₂ nanostructures with controlled morphologies. The reaction can be summarized as:
Ni(NO₃)₂·6H₂O(aq) + 2NH₄OH(aq) → Ni(OH)₂(s) + 2NH₄NO₃(aq) + 6H₂O(l)
The morphology and crystalline phase (α- or β-Ni(OH)₂) of the resulting nickel hydroxide can be influenced by factors such as the choice of the precipitating agent, the presence of surfactants or complexing agents, reaction temperature, and pH.
Nickel Oxide (NiO) Formation: Nickel oxide is commonly obtained through the thermal decomposition of nickel hydroxide or other nickel salts, including this compound itself. When nickel hydroxide is used as the intermediate, it is first synthesized via precipitation and then calcined at elevated temperatures. The decomposition of Ni(OH)₂ to NiO typically occurs at temperatures around 300-400°C.
Ni(OH)₂(s) → NiO(s) + H₂O(g)
Alternatively, NiO can be synthesized more directly from this compound through solvothermal synthesis followed by calcination. In this process, the precursor is dissolved in a suitable solvent and heated under pressure, leading to the formation of an intermediate compound which is then calcined to yield NiO nanoparticles. The solvothermal approach offers good control over the particle size and crystallinity of the final NiO product. The direct thermal decomposition of solid this compound in air also leads to the formation of NiO as the final product at temperatures above 623 K. A careful decomposition of this compound to form an intermediate, Ni₃(NO₃)₂(OH)₄, followed by calcination can lead to homogeneous octahedral NiO particles.
| Precursor | Synthesis Method | Key Reagents | Intermediate | Final Product |
|---|---|---|---|---|
| This compound | Hydrothermal | Ammonia, Surfactants | Ni(OH)₂ | Ni(OH)₂ |
| This compound | Solvothermal/Calcination | Citric acid, Ethylene glycol | Nickel-organic complex | NiO |
| Nickel hydroxide | Thermal Decomposition | - | - | NiO |
| This compound | Solid-State Thermal Decomposition | - | Ni(NO₃)₂·xH₂O, Basic nickel nitrates | NiO |
Synthesis of Nickel-Based Nanoparticles and Nanocrystals
The fabrication of nickel and nickel oxide (NiO) nanoparticles with controlled dimensions and crystal structures is a significant area of materials science, and this compound is a commonly employed precursor. Various methods have been developed to leverage this compound for nanoparticle synthesis.
One approach is the low-pressure spray pyrolysis (LPSP) of an aqueous solution of Ni(NO₃)₂·6H₂O. In this method, factors such as pressure, carrier gas flow rate, and the concentration of the precursor solution are critical in controlling the size, morphology, and crystallinity of the resulting nickel nanoparticles researchgate.net. The process often involves reducing agents to facilitate the formation of metallic nickel from the intermediate nickel oxide researchgate.net.
Green synthesis routes have also been explored, utilizing plant extracts as reducing and capping agents. For instance, extracts from Acacia nilotica leaves and Salvadora persica root have been successfully used to synthesize NiO nanoparticles from this compound tandfonline.commdpi.com. These methods involve heating an aqueous solution of the nickel salt with the plant extract, leading to the formation of nanoparticles, which are then collected via centrifugation and calcination tandfonline.commdpi.com. The resulting nanoparticles have been characterized as spherical, crystalline, and with average sizes in the nanometer range mdpi.com.
Other methods include a simple liquid-phase process where an industrial pulp is impregnated with a this compound solution. Subsequent heat treatment at temperatures between 500-800°C leads to the thermal decomposition of the precursor and formation of NiO nanoparticles with sizes ranging from 50-200 nm koreascience.kr. A coordination decomposition method has also been reported, where a xerogel is formed by drying a solution of this compound, a ligand (such as xylose or starch), and a dispersant. Calcination of this xerogel under an inert atmosphere yields uniformly dispersed nickel nanoparticles google.com.
| Synthesis Method | Key Reagents/Conditions | Product | Key Findings/Characteristics | Reference |
|---|---|---|---|---|
| Low-Pressure Spray Pyrolysis (LPSP) | Ni(NO₃)₂·6H₂O solution, reducing agents (e.g., H₂, formic acid) | Nickel (Ni) nanoparticles | Pressure and carrier gas flow rate are crucial for the reduction of NiO to Ni. | researchgate.net |
| Green Synthesis | Ni(NO₃)₂·6H₂O, Acacia nilotica or Salvadora persica leaf/root extracts | Nickel Oxide (NiO) nanoparticles | Bioactive components in extracts act as reducing and stabilizing agents. Average particle size of 32.4 nm reported with S. persica. | tandfonline.commdpi.com |
| Liquid-Phase Process | Ni(NO₃)₂·6H₂O solution impregnated in industrial pulp, heat treatment (500-800°C) | Nickel Oxide (NiO) nanoparticles | Particle size ranges from 50-200 nm, increasing with calcination temperature. | koreascience.kr |
| Coordination Decomposition | Ni(NO₃)₂·6H₂O, ligand (e.g., xylose, starch), dispersant (polyvinylpyrrolidone) | Nickel (Ni) nanoparticles | Produces uniformly dispersed nanoparticles with sizes around 5 nm. | google.com |
Formation of Complex Nickel Composites and Hybrid Materials (e.g., Ni-Graphene Oxide, Ni-MWCNTs)
This compound is instrumental in creating advanced composite materials where nickel or nickel oxide is integrated with carbon-based nanostructures like graphene oxide (GO) and multi-walled carbon nanotubes (MWCNTs). These composites exhibit synergistic properties, combining the characteristics of each component nih.gov.
Nickel-Graphene Oxide (Ni-GO) Composites: The synthesis of Ni-GO composites often involves the in-situ precipitation of a nickel precursor onto GO sheets. In a typical procedure, GO is dispersed in water, followed by the addition of an aqueous solution of Ni(NO₃)₂·6H₂O acs.orgcas.cn. A precipitating agent, such as sodium hydroxide or urea, is then added to form nickel hydroxide or a precursor salt on the surface of the GO sheets acs.orgcas.cn. Subsequent treatment, which can include microwave irradiation or thermal annealing, reduces the GO to reduced graphene oxide (rGO) and converts the nickel precursor into nickel oxide (NiO) nanoparticles decorating the graphene sheets acs.orgcas.cn. This process results in a composite material with a high surface area, where NiO nanoparticles are anchored to the conductive graphene network acs.org.
Nickel-Multi-Walled Carbon Nanotube (Ni-MWCNT) Composites: Similar strategies are applied for Ni-MWCNT composites. MWCNTs are first dispersed in a solvent, often with sonication to ensure homogeneity. This compound and other metal salts (if creating a multi-metal composite) are then added to the suspension mdpi.comresearchgate.net. A hydrothermal or solvothermal reaction is typically initiated by adding reagents like hexamethylenetetramine (HMT) and heating the mixture mdpi.comresearchgate.net. This causes the precipitation of a nickel-containing precursor onto the MWCNT surfaces. A final calcination step converts the precursor into the desired metal oxide phase, yielding a composite where the oxide nanosheets or nanoparticles are grown on the MWCNTs mdpi.comresearchgate.net. This intimate contact between the nickel-based material and the highly conductive nanotubes is crucial for applications in catalysis and energy storage . For instance, Fe-Ni bimetallic particles can be loaded onto MWCNTs via a co-precipitation and physisorption method for environmental remediation applications nih.gov.
| Composite Material | Synthesis Method | Key Reagents | Key Findings/Characteristics | Reference |
|---|---|---|---|---|
| NiO/Reduced Graphene Oxide (NiO/rGO) | In-situ precipitation followed by microwave treatment | Ni(NO₃)₂·6H₂O, Graphene Oxide (GO), NaOH, Hydrazine hydrate (B1144303) | NiO nanoparticles are decorated on graphene sheets, creating a conductive composite with a large surface area. | acs.org |
| Nickel-Cobalt (B8461503) Binary Oxide/rGO | Reflux followed by heating | Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, GO, Urea, Glucose | Forms a solid solution of (Ni, Co)O on rGO, enhancing electrochemical capacitance. | cas.cn |
| NiCo₂O₄/MWCNTs | Hydrothermal synthesis followed by calcination | Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, MWCNTs, Hexamethylenetetramine (HMT) | NiCo₂O₄ nanosheets with a size of 5-10 nm grow on the MWCNTs, creating a mesoporous composite. | mdpi.comresearchgate.net |
| Fe-Ni/MWCNTs | Co-precipitation and physisorption | NiCl₂·6H₂O (or nitrate equivalent), FeCl₃·6H₂O, MWCNTs, PVP | Bimetallic Fe-Ni particles are loaded onto MWCNTs for catalytic reduction applications. | nih.gov |
Generation of Layered Nickel Hydroxides and Hydroxynitrates
Layered nickel hydroxides and related compounds are important materials, particularly in the fields of energy storage and catalysis. This compound is a key starting material for the synthesis of various phases of these materials lboro.ac.uk. By carefully controlling reaction conditions, different layered structures, including alpha (α) and beta (β) phases of nickel hydroxide, as well as distinct nickel hydroxynitrate phases, can be selectively prepared lboro.ac.uk.
Several synthetic methods have been employed:
Precipitation from Solution: This common method involves the addition of a base, such as sodium hydroxide, to an aqueous solution of this compound to precipitate nickel hydroxide . The specific phase obtained (α or β) can be influenced by factors like temperature and the rate of addition of the base mdpi.com.
Urea Flux Method: In this solid-state approach, this compound is mixed with urea to form a paste. Heating this paste to a specific temperature (e.g., 220°C) results in the formation of nickel hydroxysalt phases .
Thermolysis: This method involves the direct heating of solid this compound. Precise control of temperature and heating time is crucial. For example, heating at 220°C for a short duration (2 hours) can produce a nickel hydroxynitrate phase, whereas longer heating times can lead to decomposition into nickel(II) oxide .
Mechanochemical Synthesis: This solid-state method involves grinding this compound with a solid base like sodium hydroxide in a pestle and mortar. This process can yield a uniform paste containing the desired hydroxynitrate product .
Research has identified two specific layered hydroxynitrate phases with the general formula M(OH)₂₋ₓ(NO₃)ₓ (where M=Ni), corresponding to x = 0.67 and x = 1.0 lboro.ac.uk. These phases can be distinguished from each other and from the α-hydroxide phase through vibrational spectroscopy techniques like Infrared and Raman spectroscopy, which can detect changes in the symmetry of the nitrate anion within the layered structure lboro.ac.uk.
| Product Phase | Synthesis Method | Key Reagents/Conditions | Reference |
|---|---|---|---|
| β-Ni(OH)₂ | Precipitation | Ni(NO₃)₂·6H₂O solution, NaOH solution | |
| Nickel Hydroxysalt | Urea Flux | Ni(NO₃)₂·6H₂O, Urea, Water; Heated to 220°C | |
| Ni₂(OH)₃(NO₃) | Thermolysis | Solid Ni(NO₃)₂·6H₂O; Heated to 220°C for 2 hours | |
| Ni(OH)(NO₃)·H₂O | Mechanochemical | Solid Ni(NO₃)₂·6H₂O, Solid NaOH; Ground together | |
| M(OH)₂₋ₓ(NO₃)ₓ (x=0.67, 1.0) | Various solution and solid-state methods | Ni(NO₃)₂·6H₂O as the nickel source | lboro.ac.uk |
Synthesis of Multifunctional Nickel-Containing Metal Oxides and Chalcogenides (e.g., NiCo₂O₄, NiCoSe₂, NiFeCo-LDH)
This compound is a vital precursor for synthesizing a wide range of multifunctional materials, including mixed-metal oxides, chalcogenides, and layered double hydroxides (LDHs). These materials are of great interest for applications in supercapacitors, electrocatalysis, and batteries.
Spinel Nickel Cobaltite (B72492) (NiCo₂O₄): This mixed-metal oxide is commonly synthesized using hydrothermal or chemical bath methods. In a typical hydrothermal synthesis, this compound and cobalt(II) nitrate hexahydrate are dissolved in a 1:2 molar ratio in deionized water, often with the addition of urea or another precipitating/hydrolyzing agent thescipub.commdpi.com. The solution is then sealed in an autoclave and heated (e.g., 90-120°C for several hours) thescipub.commdpi.com. The resulting precursor is collected, dried, and calcined at temperatures around 300-450°C to form the crystalline spinel NiCo₂O₄ phase thescipub.commdpi.com. The morphology of the final product, such as nanorods or nanoflakes, can be controlled by adjusting reaction parameters like temperature and the use of structure-directing agents thescipub.com.
Nickel Cobalt Selenide (NiCoSe₂): The synthesis of bimetallic selenides also frequently employs this compound. A facile one-step hydrothermal method involves reacting nickel and cobalt nitrates with a selenium source in an aqueous solution researchgate.net. The reaction temperature during the hydrothermal process can influence the morphology and properties of the resulting NiCoSe₂ microspheres researchgate.net. Alternatively, a two-step electrodeposition method can be used to create heterostructures, where different precursor solutions are used sequentially to build up the desired material architecture researchgate.net.
Nickel-Iron-Cobalt Layered Double Hydroxides (NiFeCo-LDH): Layered double hydroxides containing multiple metals can be synthesized via a facile hydrothermal method. For a related compound, Ni₃FeW LDH, this compound is dissolved along with iron(III) nitrate nonahydrate and a tungsten source in a solvent like ethanol acs.org. Urea is typically added, and the solution is heated in an autoclave containing a substrate, such as nickel foam. During the hydrothermal process, the urea decomposes to generate hydroxide ions, leading to the co-precipitation of the metal cations and the growth of the LDH structure directly on the substrate acs.org. Similar principles are applied to synthesize NiFeCo-LDH, where a cobalt source would also be included in the initial precursor solution.
| Material | Synthesis Method | Key Reagents/Conditions | Key Findings/Characteristics | Reference |
|---|---|---|---|---|
| NiCo₂O₄ | Hydrothermal | Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Urea; Heated at 90-120°C, followed by calcination. | Produces spinel-type NiCo₂O₄ nanostructures (e.g., nanorods, nanoflakes). | thescipub.commdpi.com |
| NiCo₂O₄ | Chemical Bath | Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Ammonia solution; Heated at 80°C, followed by annealing at 450°C. | Morphology depends on the pH of the synthesis solution. | mdpi.com |
| NiCoSe₂ | One-step Hydrothermal | Nickel and Cobalt Nitrates, Selenium source, Ascorbic acid (reducing agent). | Produces NiCoSe₂ microspheres; morphology influenced by reaction temperature. | researchgate.net |
| NiFeW-LDH | Hydrothermal | Ni(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O, WCl₆, Urea; Heated at 160°C. | Facile method to grow LDH nanosheets directly on a nickel foam substrate. | acs.org |
Catalytic Science and Reaction Engineering
Design and Synthesis of Nickel(II) Nitrate (B79036) Hexahydrate-Derived Catalysts
The versatility of nickel(II) nitrate hexahydrate allows for its use in creating both heterogeneous and homogeneous catalytic systems. The synthesis method plays a crucial role in determining the final properties and performance of the catalyst.
Supported nickel catalysts are fundamental in many industrial processes, and this compound is a commonly used precursor for their preparation. chemicalbook.comchemdad.com The typical method for creating these catalysts is impregnation, where a porous support material is treated with an aqueous solution of this compound. wikipedia.orgmdpi.com This is followed by drying, calcination, and reduction steps to produce the active metallic nickel catalyst. mdpi.comdesy.de
The process generally involves:
Impregnation : The support material, such as alumina (B75360) (Al₂O₃) or silica (SiO₂), is soaked in a nickel(II) nitrate solution. wikipedia.orgmdpi.comnih.gov The incipient wetness impregnation technique is often employed to ensure uniform distribution of the nickel salt onto the support surface. mdpi.comnih.gov
Drying and Calcination : After impregnation, the material is dried to remove the solvent and then calcined at elevated temperatures (e.g., 450 °C). mdpi.comgoogle.com This step decomposes the nickel nitrate into nickel oxide (NiO). google.comlaboratorynotes.comresearchgate.net The conditions of this thermal treatment are critical; carefully controlled low-temperature heating (between 100°C and 270°C) can convert the nitrate to nickel oxide, which is then stable in air for transport before the final reduction step. google.com
Reduction : The nickel oxide on the support is then reduced to catalytically active metallic nickel. This is typically achieved by heating the catalyst in a reducing atmosphere, such as flowing hydrogen (H₂), at temperatures ranging from 230°C to 450°C. mdpi.comgoogle.com
The choice between direct reduction of the impregnated nitrate or a calcination-then-reduction sequence significantly impacts the catalyst's final properties. For instance, on a silica support, direct reduction of Ni(NO₃)₂/SiO₂ can lead to smaller nickel particles (around 7 nm) compared to a process involving calcination before reduction. mdpi.com The calcination step may cause the aggregation of nickel species, resulting in larger metal particles. mdpi.com The interaction between the nickel precursor and the support is also vital; on silica, nickel phyllosilicates can form, acting as anchoring sites that suppress the formation of large nickel particles during direct reduction. mdpi.com
Recent innovations include the use of binder jet 3D printing to perform in situ impregnation of an alumina support with a nickel(II) nitrate-containing ink. desy.de This method has been shown to produce higher nickel dispersion on the catalyst surface compared to conventional wet impregnation techniques. desy.de
| Method | Precursor | Key Steps | Resulting Ni Particle Size | Reference |
|---|---|---|---|---|
| Direct Reduction (DR) | Ni(NO₃)₂/SiO₂ | Impregnation, Drying, Reduction in H₂ at 450°C | ~7 nm | mdpi.com |
| Calcination-Reduction (CR) | Ni(NO₃)₂/SiO₂ | Impregnation, Drying, Calcination at 450°C, Reduction in H₂ | Larger, aggregated particles | mdpi.com |
While best known as a precursor for heterogeneous catalysts, this compound is also a starting material for synthesizing nickel(II) complexes used in homogeneous catalysis. wikipedia.orgresearchgate.net These complexes involve a central nickel ion coordinated to various organic ligands, and their solubility in common organic solvents allows them to act as catalysts in the liquid phase.
The synthesis of these complexes often involves reacting this compound with a specific ligand in a suitable solvent. For example, nickel(II) complexes with thiosemicarbazone ligands have been synthesized and characterized. ias.ac.in These complexes, which can possess a distorted octahedral geometry, have shown significant catalytic activity in various C-C coupling reactions. ias.ac.in Similarly, reacting nickel(II) nitrate with ligands like di-2-pyridyl ketone (dpk) can form complexes such as [Ni(dpk·H₂O)₂(NO₃)₂]. researchgate.net
These soluble nickel complexes are effective precatalysts for reactions like Kumada-Corriu and Sonogashira couplings. ias.ac.in The choice of ligand is crucial as it influences the electronic properties and steric environment of the nickel center, thereby dictating the catalyst's activity and selectivity.
Advanced Catalytic Applications of this compound Derivatives
Catalysts derived from this compound are employed in a multitude of critical chemical transformations, ranging from hydrogenation and oxidation to complex organic synthesis.
Nickel catalysts are widely used in hydrogenation reactions, which involve the addition of hydrogen across double or triple bonds in unsaturated organic compounds. sigmaaldrich.comresearchgate.net Catalysts prepared from this compound are effective in converting alkenes and alkynes into their corresponding alkanes. sigmaaldrich.com For example, supported nickel catalysts are used in the liquid-phase hydrogenation of adiponitrile to produce 6-aminocapronitrile and hexamethylenediamine. mdpi.com
In addition to hydrogenation, these catalysts are also used in oxidation processes, such as the oxidation of alcohols to aldehydes or ketones. sigmaaldrich.com Furthermore, they can catalyze the dehydrogenation of alcohols to form carbonyl compounds. sigmaaldrich.com
In the petrochemical industry and broader organic synthesis, nickel catalysts play a vital role. They are used as an inexpensive alternative to palladium in various cross-coupling reactions that form carbon-carbon bonds. sigmaaldrich.com this compound serves as a precursor for catalysts used in Suzuki, Heck, Kumada-Corriu, and Sonogashira reactions. ias.ac.insigmaaldrich.com
For instance, nickel(II) complexes with thiosemicarbazone ligands have demonstrated high efficiency as catalysts in Kumada-Corriu and Sonogashira coupling reactions, proving more effective in these transformations than in Suzuki-Miyaura coupling. ias.ac.in The compound is also a precursor for preparing supported nickel catalysts used in the hydrogenation of benzene. google.com
The precise control of catalyst properties allows for highly selective transformations. One significant industrial application is the selective hydrogenation of acetylene to ethylene (B1197577). nih.gov Trace amounts of acetylene must be removed from ethylene streams before polymerization, and nickel-based catalysts are explored for this purpose. nih.gov Cationic nickel(II) species confined within zeolites, prepared from nickel precursors, have shown the ability to achieve 100% acetylene conversion with up to 97% ethylene selectivity. nih.gov While metallic nickel is an active hydrogenation catalyst, it often suffers from poor selectivity, leading to over-hydrogenation to ethane and oligomer formation. researchgate.net
In organic synthesis, this compound has been successfully employed as a catalyst in the Biginelli reaction. researchgate.net This one-pot cyclocondensation reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidinones, which are compounds with significant pharmacological properties. researchgate.net Using this compound as a catalyst in acetonitrile provides good to excellent yields of the desired products. researchgate.net
| Reaction | Catalyst System | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Biginelli Cyclocondensation | This compound (10 mol%) | Aromatic aldehydes, β-keto-esters, urea/thiourea (B124793) | 3,4-Dihydropyrimidinones | Good to excellent yields in acetonitrile solvent. | researchgate.net |
| Selective Acetylene Hydrogenation | Cationic Ni(II) confined in zeolite | Acetylene, Hydrogen | Ethylene | 100% acetylene conversion with 97% ethylene selectivity. | nih.gov |
Mechanistic Insights into Nickel-Catalyzed Reactions
Understanding the fundamental processes from precursor to active catalyst and the subsequent reaction pathways is crucial for designing more efficient and stable catalytic systems.
The thermal decomposition of this compound is a critical step in catalyst preparation that dictates the properties of the final active sites. The conditions during this process, such as the gas atmosphere and temperature, significantly influence the size and dispersion of the resulting nickel oxide (NiO) particles uu.nlresearchgate.net. For instance, the decomposition of supported nickel nitrate under different gas flows (stagnant air, flowing air, helium, or a nitric oxide/helium mixture) leads to NiO crystallites of varying sizes. uu.nl.
A study demonstrated that decomposing the precursor in a flow of 1 vol% nitric oxide (NO) in helium resulted in highly dispersed NiO particles with an average size of 4 nm, whereas decomposition in stagnant air produced much larger crystals of 25 nm. uu.nl. The presence of NO moderates the decomposition rate, preventing the rapid release of gaseous products that can cause sintering of the newly formed particles uu.nl. This controlled decomposition is key to achieving a high dispersion of active metal sites, which is essential for maximizing catalytic activity uu.nl. Careful decomposition can lead to the formation of a Ni₃(NO₃)₂(OH)₄ intermediate, which upon subsequent calcination, forms homogeneous NiO particles whose size can be controlled by the calcination temperature researchgate.net.
| Decomposition Atmosphere | Average NiO Crystallite Size (nm) | Reference |
|---|---|---|
| Stagnant Air | 25 | uu.nl |
| Air Flow | 10 | uu.nl |
| Pure He Flow | 7 | uu.nl |
| 1 vol% NO in He Flow | 4 | uu.nl |
Metal-support interactions (MSI) are fundamental to the performance of heterogeneous catalysts, influencing the dispersion of the active metal, its electronic properties, and its stability against deactivation processes like sintering . When using this compound as a precursor, the interaction between the nickel species and the support material begins during the impregnation and drying stages and is further developed during decomposition and reduction uu.nl.
Elucidating the complex reaction pathways in nickel-catalyzed reactions requires a combination of advanced spectroscopic techniques and computational modeling. In-situ and operando spectroscopy allow researchers to observe the catalyst under actual reaction conditions, providing insights into the nature of active sites and the transformation of reactants. Techniques such as Temperature-Programmed Reduction (TPR), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) are used to characterize the catalyst at various stages of its life, from the initial precursor decomposition to the post-reaction state mdpi.com. For example, H₂-TPR profiles can reveal the different types of nickel oxide species present and the strength of their interaction with the support, as indicated by their reduction temperatures mdpi.comacs.org. In-situ XRD can track the phase changes during the decomposition of the nickel nitrate precursor uu.nl.
Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable for modeling catalytic cycles at the molecular level mdpi.com. These studies can map out the energy profiles of reaction pathways, identify transition states, and explain the roles of different intermediates acs.org. For instance, DFT has been used to investigate the mechanism of Ni-catalyzed cross-coupling reactions, revealing the involvement of various nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and the feasibility of pathways involving steps like oxidative addition, radical trapping, and reductive elimination mdpi.comnih.gov. This synergistic approach of combining experimental spectroscopy with theoretical calculations provides a comprehensive understanding of the reaction mechanisms that underpin the catalytic performance of materials derived from this compound.
Materials Science and Advanced Applications
Energy Storage Technologies Based on Nickel(II) Nitrate (B79036) Hexahydrate Precursors
The high purity and solubility of nickel(II) nitrate hexahydrate make it an ideal starting material for synthesizing sophisticated electrode materials used in various energy storage systems. chemimpex.comamericanelements.com It acts as a reliable source of nickel ions for creating complex oxides, hydroxides, and composites that are fundamental to the performance of next-generation batteries and supercapacitors. sigmaaldrich.com
This compound is a foundational precursor in the manufacturing of cathode materials for several key rechargeable battery technologies. Its primary role is to provide the nickel ions necessary for the synthesis of the electrochemically active components of the battery's positive electrode.
Nickel-Cadmium (NiCd) and Nickel-Metal Hydride (NiMH) Batteries: In both NiCd and NiMH batteries, the positive electrode's chemical reaction involves nickel oxide hydroxide (B78521) (NiO(OH)). wikipedia.org this compound is a key precursor for producing nickel hydroxide (Ni(OH)₂), which is the active material in the charged state of these electrodes. sigmaaldrich.com The synthesis process typically involves the precipitation of nickel hydroxide from an aqueous solution of this compound.
Lithium-ion (Li-ion) Batteries: For Li-ion batteries, this compound is instrumental in synthesizing advanced cathode materials, particularly nickel-manganese-cobalt (NMC) and nickel-cobalt-aluminum (NCA) oxides. sigmaaldrich.comscientificlabs.co.uk These materials are prized for their high energy density and stable cycling performance. The nitrate serves as the nickel source in co-precipitation methods to create precursor materials like Ni₁/₃Co₁/₃Mn₁/₃₂ which are then calcined to form the final layered oxide cathode material. sigmaaldrich.comscientificlabs.co.uk Research has also shown its use in preparing composites like nickel sulfide-reduced graphene oxide (RGO) and in improving the cycling stability of materials such as Li₂MnO₃. fishersci.ca
Sodium-ion (Na-ion) Batteries: With growing interest in alternatives to lithium, sodium-ion batteries have emerged as a promising technology. researchgate.net this compound is used as a precursor to develop cathode materials for these systems. sigmaaldrich.com For example, it is a component in the synthesis of nickel hexacyanoferrate (NiHCF), an open-framework material that allows for the reversible insertion of sodium ions, making it an attractive candidate for Na-ion battery cathodes. researchgate.netacs.org It is also used to create materials like NiCoSe₂@carbon anodes, which have demonstrated high specific capacity and superior retention in sodium-ion battery applications. sigmaaldrich.com
Table 1: Role of this compound in Battery Electrode Synthesis
This table summarizes the function of this compound as a precursor for active electrode materials in various battery types.
| Battery Type | Precursor For | Resulting Active Material/Component | Key Benefit |
| NiCd | Nickel Hydroxide | Nickel Oxide Hydroxide (NiO(OH)) | Essential component of the positive electrode. sigmaaldrich.com |
| NiMH | Nickel Hydroxide | Nickel Oxide Hydroxide (NiO(OH)) | Forms the positive electrode, similar to NiCd. wikipedia.orgsigmaaldrich.com |
| Li-ion | Nickel-Manganese-Cobalt Hydroxides | Layered Oxides (e.g., NMC) | Provides high energy density and cycling stability. sigmaaldrich.com |
| Na-ion | Nickel Hexacyanoferrate, Nickel Cobalt Selenide | Prussian Blue Analogues, NiCoSe₂@carbon | Enables reversible sodium-ion insertion for cathodes and anodes. sigmaaldrich.comacs.org |
Beyond batteries, this compound is a vital precursor for creating materials used in supercapacitors, also known as electrochemical capacitors. These devices store energy via two mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. Nickel-based materials synthesized from this compound are particularly effective for pseudocapacitors, which store charge through fast and reversible faradaic reactions at the electrode surface, offering higher energy density than EDLCs. mdpi.comnih.gov
The compound is used to synthesize materials like nickel oxide (NiO), nickel hydroxide (Ni(OH)₂), and binary metal oxides such as nickel cobaltite (B72492) (NiCo₂O₄). sigmaaldrich.comrsc.orgresearchgate.net These materials exhibit excellent pseudocapacitive behavior. For instance, mesoporous NiCo₂O₄ nanosheets derived from this compound have demonstrated superior pseudocapacitive performance and excellent cycling stability. sigmaaldrich.com Similarly, nickel-cobalt (B8461503) hydroxide composites have been shown to achieve very high specific capacitance. rsc.org
Table 2: Performance of Supercapacitor Electrodes Derived from this compound
This table presents research findings on the electrochemical performance of various nickel-based materials synthesized using this compound as a precursor.
| Electrode Material | Synthesis Method | Specific Capacitance (Cₛ) | Current Density | Cycling Stability |
| Ni(OH)₂ | Hydrothermal | 1038 F g⁻¹ | 1.5 A g⁻¹ | Good retention after 2000 cycles. rsc.org |
| Co-Ni(OH)₂ | Hydrothermal | 1366 F g⁻¹ | 1.5 A g⁻¹ | Excellent retention (96.26%) after 2000 cycles. rsc.org |
| Ni-GnP@CF | Electrodeposition | ~500 F g⁻¹ (calculated) | 1.0 A g⁻¹ | 81% retention after 1000 cycles. mdpi.com |
Advanced Functional Materials Development
The utility of this compound extends to the creation of a variety of advanced functional materials due to its role as a versatile nickel source for catalysts, nanomaterials, and coatings. sigmaaldrich.comchemicalbook.com
This compound plays a significant role in controlling the porosity of certain polymer membranes. It can be employed as an additive in the fabrication of cellulose (B213188) acetate (B1210297) (CA) polymers. sigmaaldrich.com During the solidification of the polymer matrix, the nickel salt forms aggregates. The strong interaction between the nickel, nitrate, and water molecules results in the formation of well-defined pores on the surface of the cellulose acetate matrix. sigmaaldrich.com
Research has demonstrated a method to create nearly straight nanopores in cellulose acetate films by using this compound as a complexing agent. researchgate.net The compound acts as a plasticizer, weakening the polymer chains. When the film is subsequently exposed to isostatic water pressure, continuous nanopores are generated. researchgate.net Such porous membranes have applications as highly efficient battery separators. researchgate.net Beyond polymers, the compound is also used as a precursor to synthesize porous hierarchical nickel nanostructures through calcination, which can be used as magnetically separable catalysts. rsc.org
This compound is a common precursor for the synthesis of nickel oxide (NiO) nanoparticles and other nickel-based nanomaterials. sigmaaldrich.com These materials possess unique semiconducting and electrochemical properties that make them suitable for applications in sensors and electronic components. fishersci.ca
For example, nickel oxide is a p-type semiconductor with a wide bandgap, making it useful in gas sensors. Nanomaterials derived from the nitrate precursor, such as nickel and nickel oxide nanocrystals impregnated on oxygen-functionalized multi-walled carbon nanotubes (O-MWCNTs), have potential applications in the semiconductor industry. fishersci.cachemicalbook.comfuncmater.com The controlled synthesis of these nanostructures, facilitated by the use of a high-purity precursor like this compound, is crucial for achieving the desired electronic properties and device performance.
A long-standing and significant application of this compound is in the field of electroplating and surface modification. sigmaaldrich.comwikipedia.org It is used in electroplating baths to deposit a thin, uniform layer of nickel onto a substrate, typically another metal or a conductive plastic. tropag.com
This nickel coating provides several key benefits:
Corrosion Resistance: The nickel layer acts as a protective barrier, shielding the underlying material from oxidation and other forms of corrosion. sigmaaldrich.com
Enhanced Appearance: Nickel plating can provide a bright, decorative, and aesthetically pleasing finish. sigmaaldrich.com
Improved Mechanical Properties: The coating can increase the surface hardness, wear resistance, and durability of the object. sigmaaldrich.com
The process involves dissolving this compound in an aqueous solution to provide the nickel ions (Ni²⁺) that are reduced to metallic nickel (Ni) at the cathode (the object being plated). This technology is widely used in the automotive, electronics, and manufacturing industries. chemimpex.com
Research on Photovoltaic Devices Utilizing this compound (as an additive or interface layer)
This compound serves as a crucial precursor material in the fabrication and enhancement of photovoltaic devices, particularly perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). Its primary role is in the synthesis of nickel oxide (NiOx), a p-type semiconductor widely employed as a hole transport layer (HTL). jos.ac.cnresearchgate.net Research has focused on utilizing materials derived from this compound to create specialized additives and interface layers that significantly boost solar cell efficiency and stability.
Application as an Interface Layer
This compound is instrumental in forming NiOx layers that modify and improve the interface between different components of a solar cell. These interface layers are critical for efficient charge extraction and transport, and for minimizing energy losses. rsc.org
One key strategy involves using nickel nitrate itself to treat the surface of the primary NiOx HTL. In a notable study, a nickel nitrate solution was spin-coated onto a NiOx surface at low temperatures. researchgate.net This treatment was found to eliminate surface defects and hydroxyl groups, forming a uniform, ultra-thin nickel nitride (NixN) layer. researchgate.net This new interface layer improved the energy level alignment between the NiOx HTL and the perovskite absorber layer, which in turn enhanced charge extraction and transportation while reducing charge recombination. researchgate.net The result was a perovskite solar cell with an outstanding power conversion efficiency (PCE) of 20.45% and excellent long-term operational stability, retaining about 82% of its initial efficiency after 1000 hours in ambient air. researchgate.net
Further research demonstrated the versatility of NiOx nanoparticles synthesized from this compound via a chemical precipitation method. researchgate.net When these nanoparticles were applied as an interface layer between the P3HT hole transport layer and the silver (Ag) electrode in a regular (n-i-p) solar cell configuration, they led to improved photovoltaic performance. researchgate.net Similarly, in an inverted (p-i-n) structure, using these NiOx nanoparticles as an interface layer between the HTL and the perovskite layer also enhanced the device's performance. researchgate.net
In the context of dye-sensitized solar cells, NiOx layers derived from this compound have been used to form a bi-layered TiO2/NiO photoanode. researchgate.net The NiO layer acts as a barrier that minimizes charge recombination. This configuration resulted in a 28% increase in efficiency compared to a DSSC with a bare titanium dioxide (TiO2) photoanode. researchgate.net
The performance metrics from key studies are summarized in the table below.
| Device Structure | Interface Layer | Voc (V) | **Jsc (mA/cm²) ** | FF (%) | PCE (%) | Reference |
| Inverted PSC (p-i-n) | NixN (from Nickel Nitrate) on NiOx | - | - | - | 20.45 | researchgate.net |
| Regular PSC (n-i-p) | NiOx NPs (between P3HT/Ag) | 0.82 | 15.60 | 0.50 | 6.40 | researchgate.net |
| Inverted PSC (p-i-n) | NiOx NPs (between HTL/Perovskite) | 0.96 | 18.00 | 0.58 | 10.01 | researchgate.net |
| DSSC | NiO on TiO2 | 0.56 | 2.14 | 75 | 0.91 | researchgate.net |
Application as an Additive
Beyond forming distinct interface layers, NiOx nanoparticles synthesized from this compound have also been successfully incorporated as an additive within existing solar cell layers to boost performance.
The table below details the performance improvements observed when using NiOx nanoparticles as an additive.
| Device Structure | Additive Application | Voc (V) | **Jsc (mA/cm²) ** | FF (%) | PCE (%) | Reference |
| Inverted PSC (p-i-n) | NiOx NPs in sol-gel NiOx HTL | 0.96 | 18.00 | 0.58 | 10.01 | researchgate.net |
Coordination Chemistry and Complex Compound Research
Fundamental Studies of Metal-Ligand Interactions and Coordination Geometries
The coordination chemistry of nickel(II) is particularly rich due to its d⁸ electron configuration, which allows it to adopt various coordination geometries, most commonly octahedral, square planar, and tetrahedral. The specific geometry is influenced by factors such as the steric bulk, electronic properties, and denticity of the ligands, as well as reaction conditions.
Octahedral Geometry: Six-coordinate octahedral geometry is the most common for Ni(II) complexes. This is observed in the starting material Ni(H₂O)₆₂ itself and in many of its derivatives, such as Ni(en)₃₂, Ni(TEA)₂₂, and numerous mixed-ligand complexes. The electronic spectra of these high-spin complexes typically show three d-d transition bands.
Square Planar Geometry: Four-coordinate, low-spin square planar complexes are also prevalent, particularly with strong-field ligands like Schiff bases or cyanides. These complexes are diamagnetic. The transition from an octahedral precursor to a square planar product involves the displacement of axial ligands.
Tetrahedral Geometry: Four-coordinate, high-spin tetrahedral geometry is less common and is generally favored by bulky ligands and weak-field ligands like halides. The steric hindrance from bulky ligands can prevent the formation of a planar arrangement.
The nature of the ligand dictates the resulting geometry. For instance, the reaction of nickel(II) nitrate (B79036) hexahydrate with different Schiff base ligands has been shown to produce complexes with both octahedral and square planar geometries. Furthermore, subtle changes in ligands can modulate the geometry; studies on NNN pincer-based ligands have shown that steric obstruction can force the metal center to adopt unusual geometries like a seesaw shape instead of the more common square planar arrangement.
Supramolecular Assembly and Crystal Engineering of Nickel(II) Complexes
Crystal engineering of nickel(II) complexes involves designing and controlling the assembly of molecules in the solid state to form organized supramolecular structures. This is achieved by exploiting non-covalent interactions such as hydrogen bonding, π–π stacking, and anion-π interactions.
In complexes synthesized from nickel(II) nitrate hexahydrate, the nitrate counter-ions and any coordinated or lattice water molecules are often crucial participants in forming these extended networks. For example, in the crystal structures of the Schiff base complexes Ni(DMPT)(H₂O)₃₂·xH₂O, the nitrate anions and water molecules act as both hydrogen bond donors and acceptors. These strong O···H interactions are the primary driving force in the crystal packing, linking the monomeric complex units into a larger assembly.
Similarly, in other systems, intermolecular hydrogen bonds and π–π stacking interactions have been shown to create two-dimensional and three-dimensional supramolecular arrays. The study of a trinuclear nickel(II) complex derived from an L-tyrosine-based ligand and Ni(NO₃)₂·6H₂O revealed a supramolecular structure held together by hydrogen bonds between the phenolic groups of one ligand and the carboxylate group of a neighboring ligand. The ability to control these non-covalent interactions allows for the rational design of crystalline materials with specific architectures and properties.
Crystallography and Advanced Characterization Techniques
Single-Crystal X-ray Diffraction Studies of Nickel(II) Nitrate (B79036) Hexahydrate and Its Derivatives
Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structure of nickel(II) nitrate hexahydrate. These studies reveal that the solid-state structure consists of discrete [Ni(H₂O)₆]²⁺ cations and NO₃⁻ anions. The nickel(II) ion is octahedrally coordinated by six water molecules. wikipedia.org This arrangement is stabilized by hydrogen bonds.
Derivatives of this compound have also been extensively studied. For instance, the reaction with thiourea (B124793) yields hexakis(thiourea-κS)nickel(II) nitrate, Ni(CH₄N₂S)₆₂, where the central nickel atom is octahedrally coordinated by six sulfur-bound thiourea molecules. researchgate.net Another example is the formation of a double nitrate hydrate (B1144303) with lanthanum, [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, which features a complex network of [La(NO₃)₆]³⁻ icosahedra and [Ni(H₂O)₆]²⁺ octahedra. researchgate.netresearchgate.net
Table 1: Crystallographic Data for this compound and a Derivative
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Ni(H₂O)₆₂ | Monoclinic | - | Octahedral [Ni(H₂O)₆]²⁺ cations and nitrate anions. wikipedia.org |
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Properties
Powder X-ray diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of this compound and its decomposition products. The PXRD pattern of the hexahydrate shows characteristic peaks corresponding to its crystalline structure. Upon thermal decomposition, new peaks appear that can be assigned to intermediate hydrates, such as the dihydrate, and the final product, nickel(II) oxide (NiO). researchgate.net PXRD is also used to confirm the formation of metallic nickel after reduction processes. researchgate.net The technique is crucial for assessing the crystallinity and phase purity of materials synthesized using this compound as a precursor. researchgate.net
Advanced Electron Microscopy Techniques for Morphological and Nanostructural Analysis (SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and nanostructure of materials derived from this compound. SEM provides detailed surface images, revealing the size and shape of particles. For instance, SEM analysis has been used to study the nanostructure of complexes synthesized from nickel(II) nitrate, showing dimensions predominantly between 10 and 30 nm. researchgate.net
TEM offers higher resolution, allowing for the observation of individual nanoparticles and their crystal lattice. It has been employed to characterize nickel oxide (NiO) nanoparticles synthesized from the hexahydrate, confirming their spherical shape and size, which is often in good agreement with calculations from XRD data. ijartet.comnih.gov These techniques are vital in nanoscience and materials chemistry for understanding how synthesis parameters influence the final product's morphology. mdpi.comacs.org
Spectroscopic Probes for Molecular Structure and Bonding (FT-IR, UV-Vis, NMR, XPS)
Spectroscopic techniques provide valuable insights into the molecular structure and bonding within this compound and its derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra of this compound show characteristic absorption bands for the nitrate group (NO₃⁻) and coordinated water molecules. chemicalbook.comresearchgate.net The presence of N-O bonds from the nitrate counterions is typically observed around 1386 and 1327 cm⁻¹. researchgate.net FT-IR is also used to monitor the chemical transformations during thermal decomposition and the formation of new compounds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy of this compound in solution reveals absorption bands characteristic of the [Ni(H₂O)₆]²⁺ complex. Typically, two main absorption bands are observed around 400 nm and 730 nm, corresponding to electronic transitions. researchgate.netresearchgate.net Changes in the UV-Vis spectrum can indicate the formation of new complexes when other ligands are introduced into the solution. researchgate.netresearchgate.net The technique is also used for quantitative analysis of nickel concentrations. cetjournal.it
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements. For materials prepared from this compound, XPS can confirm the presence of Ni 2p, O 1s, and N 1s core levels. acs.org It is particularly useful for analyzing the surface chemistry of catalysts and thin films derived from this precursor. mdpi.comacs.org
Thermal Analysis Techniques for Decomposition Pathways and Stability (TGA/DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for studying the thermal stability and decomposition pathways of this compound. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference material.
The thermal decomposition of Ni(NO₃)₂·6H₂O is a multi-step process. researchgate.netsemanticscholar.org TGA curves typically show an initial weight loss corresponding to the removal of water molecules, followed by further decomposition to form nickel oxide (NiO) at higher temperatures. jetir.orgresearchgate.netlookchem.com The process involves the formation of intermediate hydrates, such as the tetrahydrate and dihydrate. researchgate.netjetir.org DTA curves show endothermic peaks associated with dehydration and decomposition steps. researchgate.netjetir.org The final decomposition product above approximately 623 K is NiO. jetir.org
Table 2: Key Thermal Decomposition Stages of this compound
| Temperature Range | Event | Product(s) |
|---|---|---|
| ~315 K - 500 K | Dehydration | Intermediate hydrates (e.g., Ni(NO₃)₂·4H₂O, Ni(NO₃)₂·2H₂O) |
Trace Metal Analysis and Purity Assessment Methodologies (e.g., ICP-OES, Complexometric Titration)
Ensuring the purity of this compound is critical for its various applications. Several analytical methods are employed for this purpose.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive technique used for the determination of trace metal impurities. It can accurately quantify the concentration of various metallic elements, ensuring the high purity of the nickel salt.
Complexometric Titration: This is a classical analytical method for determining the concentration of metal ions. For nickel(II), a common titrant is ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration can be detected using a suitable indicator. This method is often used for assaying the purity of this compound. sigmaaldrich.com
Electrochemical Investigations and Performance Evaluation
Cyclic Voltammetry and Electrochemical Impedance Spectroscopy (EIS) of Nickel-Based Materials
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are fundamental techniques used to probe the electrochemical behavior of electrode materials synthesized using Nickel(II) nitrate (B79036) hexahydrate.
Cyclic Voltammetry (CV) is employed to study the redox processes occurring at the electrode-electrolyte interface. For instance, in the analysis of nickel-based materials, CV helps in identifying the characteristic oxidation and reduction peaks associated with the Ni(II)/Ni(III) redox couple. scirp.org The evolution of the CV response over multiple cycles can indicate the formation and stability of the electroactive layer on the electrode surface. scirp.org Studies on Ni-Cr alloy electrodes in NaOH have shown that a stable proportion of Ni(II)/Ni(III) oxides-hydroxides can be achieved after approximately 600 cycles, which is crucial for consistent electrocatalytic activity. scirp.org In the development of materials for supercapacitors, such as nickel vanadate (B1173111) (Ni3V2O8) synthesized from nickel nitrate hexahydrate, CV curves are used to determine the capacitive behavior and specific capacitance. researchgate.net Similarly, for detecting Ni ions, CV has been optimized with specific parameters like a voltage range of 0.75 V to -1.00 V and a scan rate of 250 mV/s at pH 3. kemdikbud.go.id
Electrochemical Impedance Spectroscopy (EIS) provides insights into the kinetics of electron transfer and the resistive and capacitive properties of the electrode system. EIS data is often represented as a Nyquist plot, where the semicircle in the high-frequency region corresponds to the charge transfer resistance (Rct), and the linear part in the low-frequency region relates to diffusion processes. For materials like Ni(OH)2/NiFeOxHy nanosheets, a smaller semicircle in the Nyquist plot indicates a lower charge transfer resistance, signifying faster reaction kinetics. acs.org EIS measurements for electrocatalysts are typically conducted over a wide frequency range (e.g., 0.1 to 100,000 Hz) with a small AC amplitude to analyze the impedance characteristics without significantly perturbing the system. mdpi.comacs.org
The table below summarizes typical parameters used in the electrochemical investigation of nickel-based materials.
| Technique | Parameter | Typical Value/Range | Application | Source |
| Cyclic Voltammetry | Voltage Range | 0.75 V to -1.00 V | Ni Ion Detection | kemdikbud.go.id |
| Scan Rate | 10 - 100 mV s⁻¹ | ECSA Determination | mdpi.com | |
| Scan Rate | 250 mV/s | Ni Ion Detection | kemdikbud.go.id | |
| Electrolyte | 0.10 M NaOH | Oxide Layer Formation | scirp.org | |
| EIS | Frequency Range | 10⁻¹ to 10⁵ Hz | HMFOR Electrocatalyst | acs.orgacs.org |
| AC Amplitude | 5 - 10 mV | HMFOR Electrocatalyst | mdpi.comacs.org | |
| Potential | 1.67 V vs. RHE | OER Electrocatalyst | mdpi.com |
Water Splitting Applications: Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER)
Materials derived from Nickel(II) nitrate hexahydrate are prominent electrocatalysts for water splitting, a process that generates hydrogen and oxygen gas from water. sigmaaldrich.com This involves two half-reactions: the Oxygen Evolution Reaction (OER) at the anode and the Hydrogen Evolution Reaction (HER) at the cathode.
For the Oxygen Evolution Reaction (OER) , nickel-based catalysts, particularly those incorporating iron, have shown exceptional performance in alkaline media. A NiFe alloy catalyst, synthesized via a hydrothermal-reduction method using this compound and iron(III) nitrate nonahydrate, demonstrated significantly enhanced OER activity. mdpi.com The performance of an OER catalyst is often evaluated by its overpotential (the extra potential required beyond the thermodynamic potential to drive the reaction at a certain rate) and its Tafel slope (which provides insight into the reaction mechanism). The NiFe/CPAN-400 electrode, for example, achieved a current density of 100 mA cm⁻² at a low overpotential of 354 mV. mdpi.com Its Tafel slope of 59.9 mV dec⁻¹ suggests favorable kinetics for the OER process. mdpi.com
The table below presents OER performance data for a catalyst synthesized using this compound.
| Catalyst | Binder | Overpotential @ 100 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Source |
| NiFe | Nafion | 507 | - | mdpi.com |
| NiFe | PAN | 457 | - | mdpi.com |
| NiFe | CPAN-400 | 354 | 59.9 | mdpi.com |
Electrode Material Performance Evaluation for Energy Storage Systems
This compound is a key starting material for synthesizing advanced electrode materials for energy storage devices like batteries and supercapacitors. sigmaaldrich.com These materials often exhibit "battery-type" or "pseudocapacitive" behavior, storing charge through rapid and reversible Faradaic reactions at the surface. researchgate.net
The performance of these electrode materials is assessed based on several key metrics:
Specific Capacitance/Capacity: This measures the amount of charge stored per unit mass of the material (typically in F g⁻¹ or mAh g⁻¹). Materials like α-NiCo(OH)2 nanoparticles decorated on reduced graphene oxide (rGO) have demonstrated specific capacitances as high as 1300 F g⁻¹. rsc.org Carbon-coated hierarchical NiCo2S4 core-shell nanowire arrays have shown a high specific capacity of 253 mAh g⁻¹ at a current density of 3 A g⁻¹. nih.gov
Rate Capability: This refers to the material's ability to maintain its capacitance/capacity at high charge-discharge rates. The NiCo2S4@C electrode retained ~64.4% of its capacity when the current density was increased from 3 A g⁻¹ to 50 A g⁻¹, indicating good rate capability. nih.gov
Cycling Stability: This is a measure of how well the electrode retains its capacity over many charge-discharge cycles. The NiCo@rGO composite retained up to 96% of its maximum capacitance after 5000 cycles, while the NiCo2S4@C electrode showed a capacity retention of 93.9% after 5000 cycles, both demonstrating excellent long-term stability. rsc.orgnih.gov
The table below summarizes the performance of various energy storage materials synthesized from this compound.
| Electrode Material | Specific Capacitance/Capacity | Current Density | Cycling Stability (% retention / cycles) | Source |
| Ni3V2O8 (stone-like) | 548 F g⁻¹ | - | - | researchgate.net |
| α-NiCo(OH)2@rGO | 1300 F g⁻¹ | - | 96% / 5000 | rsc.org |
| NiCo2S4@C CSNAs | 253 mAh g⁻¹ | 3 A g⁻¹ | 93.9% / 5000 | nih.gov |
| NiCo2S4@C CSNAs | 163 mAh g⁻¹ | 50 A g⁻¹ | - | nih.gov |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometry, spectral properties, and reactivity of molecules. niscpr.res.in For Nickel(II) nitrate (B79036) hexahydrate, DFT calculations are instrumental in elucidating its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. DFT studies on nickel(II) complexes have shown how the coordination environment influences these frontier orbitals. niscpr.res.inarxiv.org For instance, in related octahedral nickel(II) complexes, the HOMO and LUMO are often localized on different parts of the molecule, indicating pathways for intramolecular charge transfer. niscpr.res.in These calculations help in understanding the electronic transitions observed in UV-visible spectra.
Reactivity descriptors, also derived from DFT, can predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for the compound's reaction mechanisms.
Table 1: Representative DFT-Calculated Electronic Properties for a Nickel(II) Complex
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.1 eV | Relates to chemical reactivity and stability |
Note: The values presented are illustrative for a representative octahedral Ni(II) complex and can vary based on the specific ligand environment and computational method.
Quantum Chemical Cluster and QM/MM Approaches for Reaction Mechanisms
To study the intricate details of chemical reactions involving Nickel(II) nitrate hexahydrate, especially in a complex environment like a solution or a biological system, researchers employ quantum chemical cluster models or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches.
In the quantum chemical cluster approach , a portion of the system—typically the nickel ion and its immediate coordination sphere (the nitrate ions and water molecules)—is treated with high-level quantum mechanical methods. rsc.orgresearchgate.net This allows for an accurate description of the electronic rearrangements that occur during a chemical reaction. The rest of the environment might be ignored or treated with a simpler model.
The QM/MM approach offers a more comprehensive model by dividing the system into two regions. frontiersin.orgcecam.orgcecam.org The core reactive part (the QM region) is treated with quantum mechanics, while the larger surrounding environment (e.g., the rest of the solvent or a protein active site) is treated using classical molecular mechanics (the MM region). researchgate.netcecam.org This method provides a balance between computational accuracy and cost, making it feasible to simulate large, complex systems. For this compound, QM/MM simulations can model processes like ligand exchange reactions in aqueous solution, providing insights into the reaction pathways and energy barriers. cecam.org
Molecular Dynamics Simulations for Material Interactions and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in solution and its interactions with other materials.
By simulating the trajectories of the nickel ions, nitrate ions, and water molecules, MD can reveal information about the hydration structure around the Ni²⁺ ion, including the number of water molecules in its coordination shells and their residence times. jwent.net These simulations are crucial for understanding the compound's solubility and its role in aqueous solutions.
Furthermore, MD simulations can be used to investigate the interaction of this compound with surfaces or nanomaterials. For example, studies have explored the removal of Ni²⁺ ions from water using nanosheets, where MD simulations help to understand the dynamics of ion passage through nanopores. jwent.net Such simulations are vital for designing new materials for applications like water purification or catalysis.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atoms and the chemical bonds between them. amercrystalassn.orgrsc.org This analysis can characterize the nature of the interactions within the this compound crystal. QTAIM can distinguish between covalent bonds, ionic bonds, and weaker non-covalent interactions like hydrogen bonds based on the properties of the electron density at specific points called bond critical points. amercrystalassn.orgresearcher.life
For this compound, QTAIM analysis would focus on:
Ni-O bonds: Characterizing the interaction between the nickel ion and the oxygen atoms of the coordinated water molecules.
Hydrogen bonds: Identifying and quantifying the strength of the extensive network of hydrogen bonds between the coordinated water molecules and the nitrate anions.
Non-Covalent Interaction (NCI) analysis is a complementary technique that visualizes weak interactions in real space. up.ac.zaresearchgate.net It plots the reduced density gradient versus the electron density, revealing regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. researcher.life For this compound, NCI analysis would provide a clear visual map of the hydrogen bonding network that is crucial for the stability of its crystal structure.
Table 2: QTAIM Parameters for Characterizing Chemical Interactions
| Parameter | Indication for Covalent Bonds | Indication for Closed-Shell Interactions (Ionic, H-bonds) |
| Electron Density (ρ) at BCP | High | Low |
| Laplacian of Electron Density (∇²ρ) at BCP | Negative | Positive |
| Total Energy Density (H) at BCP | Negative | Slightly positive or negative |
BCP: Bond Critical Point
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. mdpi.com It is calculated from the total electron density and maps the electrostatic potential onto the molecular surface. The MEP surface visually identifies the electron-rich and electron-poor regions of a molecule. mdpi.comresearchgate.net
For the [Ni(H₂O)₆]²⁺ cation in this compound, the MEP surface would show:
Positive Potential (blue regions): Concentrated around the hydrogen atoms of the water ligands, indicating these are the most likely sites for attack by nucleophiles.
Negative Potential (red regions): Would be found on the nitrate anions, specifically around the oxygen atoms, indicating these are the primary sites for electrophilic attack.
By analyzing the MEP surface, chemists can predict how the ionic components of this compound will interact with other molecules, guiding the understanding of its role in chemical reactions and its self-assembly in the crystalline state. researchgate.netresearchgate.net
Emerging Research Directions and Interdisciplinary Applications
Role in Agricultural Science: Micronutrient Functionality Research for Plant Growth
Nickel (Ni) has been officially recognized as the seventeenth essential nutrient for plant growth and development. ufl.edu It is classified as an ultra-micronutrient because it is required in very small quantities; a concentration of less than 0.5 mg per kg of dry weight is typically sufficient for most plant species. ufl.edufoodandscientificreports.com Research into nickel's functionality often utilizes soluble forms like Nickel(II) nitrate (B79036) hexahydrate to study its effects in hydroponic or soil-based systems. researchgate.nethoneywell.com
The primary role of nickel in plants is as a metallic component of the enzyme urease. nih.govnih.govicl-growingsolutions.com Urease is critical for nitrogen metabolism, as it catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a form of nitrogen that plants can readily use. icl-growingsolutions.comomexcanada.com In the absence of sufficient nickel, urea can accumulate to toxic levels in plant tissues, leading to symptoms like necrotic lesions on leaf tips. ufl.edunih.govicl-growingsolutions.com This is particularly crucial for leguminous crops that rely on nitrogen fixation. ufl.eduicl-growingsolutions.com
Beyond its role in urease, nickel is involved in other physiological processes:
Enzyme Activation: Nickel is a constituent of at least eight metalloenzymes, including glyoxalase I, which is involved in mitigating cellular stress. foodandscientificreports.comnih.gov
Nitrogen Fixation: It is essential for the hydrogenase activity in nitrogen-fixing bacteria like Rhizobium, which can affect nodulation and the efficiency of nitrogen fixation in legumes. foodandscientificreports.comnih.gov
Research has also explored the optimal concentrations for plant growth, as excess nickel can be phytotoxic. researchgate.neticl-growingsolutions.com A hydroponic study on barley, for instance, demonstrated that while low concentrations (1.0 µM Ni) enhanced dry weight and chlorophyll (B73375) content, higher concentrations (100 µM Ni) led to toxicity symptoms like chlorosis and necrosis. researchgate.net
| Plant Species | Key Finding | Observation Details | Reference |
|---|---|---|---|
| General | Essential Micronutrient | Required for completing the plant life cycle; a key component of the urease enzyme. | ufl.edunih.gov |
| Soybean | Prevents Urea Toxicity | Nickel deficiency leads to the accumulation of toxic urea levels in leaflet tips due to depressed urease activity. | foodandscientificreports.com |
| Barley | Optimal Concentration for Growth | In a hydroponic study, the highest dry weights were observed in plants grown in 1.0 μM Ni. Concentrations of 100 μM Ni resulted in toxicity. | researchgate.net |
| Legumes | Supports Nitrogen Fixation | Nickel deficiency can delay nodulation and reduce the efficiency of nitrogen fixation by symbiotic bacteria. | ufl.edufoodandscientificreports.com |
Explorations in Biomedical Research and Antimicrobial Activity of Nickel(II) Complexes
In biomedical science, Nickel(II) nitrate hexahydrate serves as a common starting material, or precursor, for the synthesis of novel nickel(II) complexes with potential therapeutic applications. nih.govmdpi.comchemicalbook.com A significant area of this research focuses on the antimicrobial properties of these complexes. unn.edu.ng The chelation of the nickel(II) ion with various organic ligands, such as Schiff bases or diamines, can produce complexes that exhibit enhanced biological activity compared to the free, uncomplexed ligands. unn.edu.ngmdpi.com This enhancement is often explained by chelation theory, which suggests that complex formation can increase the lipophilic nature of the compound, facilitating its penetration through microbial cell membranes. unn.edu.ng
These synthesized nickel(II) complexes have been tested against a wide range of pathogens, including:
Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) mdpi.comunn.edu.ngmdpi.com
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) nih.govunn.edu.ngmdpi.com
Fungi (e.g., Candida albicans, Aspergillus fumigatus) mdpi.comunn.edu.ngshd-pub.org.rs
Research findings consistently show that the nickel(II) complexes are more potent antimicrobial agents than the ligands alone. unn.edu.ngmdpi.com For example, one study synthesized a Ni(II) complex that showed potent activity against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 µg/mL, outperforming the standard antibiotic Streptomycin in some cases. nih.gov Another study reported that Ni(II) complexes with s-triazine/hydrazine type ligands displayed better antibacterial and antifungal activity than the free ligand, with antifungal potency against C. albicans comparable to the drug Ketoconazole. mdpi.com
| Complex Type / Ligand | Microorganism | Activity Measurement | Key Result | Reference |
|---|---|---|---|---|
| Ni(II) complex with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol | MRSA, E. coli, E. faecalis | MIC Value | 1.95 µg/mL (Higher activity than Streptomycin) | nih.gov |
| Ni(II) complex with s-Triazine/Hydrazine ligand | C. albicans | MIC Value | 312 μg/mL (Similar activity to Ketoconazole) | mdpi.com |
| Ni(II) complex with Thiosemicarbazone derivative | S. aureus | Inhibition Zone | 69.21 ± 0.6 mm (Higher than ampicillin) | mdpi.com |
| Ni(II) complex with Thiosemicarbazone derivative | E. coli | Inhibition Zone | 65.95 ± 0.5 mm (Higher than gentamicin) | mdpi.com |
| [Ni(1,3-pd)₂(H₂O)₂]Cl₂ | Candida strains | MIC Value | 15.6 to 62.5 µg/mL (Good antifungal activity) | shd-pub.org.rs |
Adherence to Green Chemistry Principles in this compound Research
Modern chemical research increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact and promote sustainability. rjpn.orgijsra.net Research involving this compound is aligning with this trend, particularly in the synthesis of nanomaterials. Green chemistry focuses on goals such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.orgsciencepublishinggroup.comresearchgate.net
Several innovative and eco-friendly methods utilizing this compound as a precursor have been developed:
Green Synthesis with Plant Extracts: This approach uses natural, renewable resources like plant extracts as reducing and capping agents for the synthesis of nickel oxide (NiO) nanoparticles. For example, extracts from Acacia nilotica leaves have been successfully used to synthesize NiO nanoparticles from a this compound solution. tandfonline.com This method avoids the use of toxic chemicals and environmentally benign solvents. mdpi.comresearchgate.net
Solution Combustion Synthesis (SCS): This technique involves a rapid, exothermic reaction between a metal nitrate (the oxidizer, e.g., this compound) and a fuel (e.g., glycine, EDTA). ijsrst.commdpi.com SCS is known for its simplicity, speed, and energy efficiency, often producing highly pure, nanocrystalline materials in a single step with minimal waste. ijsrst.commdpi.com
These methods exemplify adherence to several of the 12 Principles of Green Chemistry.
| Green Chemistry Principle | Application in Research Using Ni(NO₃)₂·6H₂O | Reference |
|---|---|---|
| Prevention | Solution combustion synthesis is a single-step process that minimizes byproducts and waste compared to multi-step conventional methods. | ijsrst.commdpi.com |
| Use of Renewable Feedstocks | Utilizing plant extracts (e.g., Acacia nilotica, Salvadora persica) as reducing/capping agents for nanoparticle synthesis. | tandfonline.commdpi.com |
| Safer Solvents and Auxiliaries | Using water or ethanol (B145695) as solvents in green synthesis protocols instead of more hazardous organic solvents. | mdpi.comresearchgate.net |
| Design for Energy Efficiency | Solution combustion is a self-propagating, rapid reaction that requires minimal external energy input once initiated. Many green synthesis reactions are performed at ambient temperature and pressure. | rjpn.orgmdpi.com |
| Catalysis | Synthesizing nickel-based nanocatalysts that are highly efficient, reducing the energy and materials needed for subsequent chemical reactions. | mdpi.comwikipedia.org |
Future Prospects for Novel Applications and Material Design Utilizing this compound
The versatility of this compound as a precursor positions it as a key component in the future development of advanced materials and novel technologies. chemicalbook.comdatahorizzonresearch.com Its utility in creating highly pure compounds, catalysts, and nanoscale materials opens up numerous possibilities. americanelements.com
Emerging and future applications include:
Advanced Catalysts: It is a well-established precursor for supported nickel catalysts used in various chemical processes, including hydrogenation and petrochemical synthesis. wikipedia.orgdatahorizzonresearch.comchemdad.com Future research is focused on developing more selective and efficient nanocatalysts, for which this compound is an ideal starting material. mdpi.comidealmedical.co.za
Energy Storage: There is significant interest in using this compound to synthesize materials for energy storage applications. datahorizzonresearch.com For example, it is used to create nickel-containing coordination complexes and composite powders for batteries and supercapacitors, aiming to improve cycling stability and performance. chemdad.comsemanticscholar.org
Nanomaterial Synthesis: this compound is a precursor for a wide array of nanomaterials, including nickel nanoparticles, nickel oxide nanoparticles, and nickel sulfide-graphene oxide composites. ijsrst.comchemdad.comresearchgate.net These materials have potential uses in electronics, semiconductors, and biosensors. ijsrst.comchemdad.com
Advanced Materials: Researchers are exploring its use in fabricating novel materials like metal-organic frameworks (MOFs) and porous polymers. It can be used as an additive to control the porosity of polymer membranes or as a precursor for complex oxide powders like [Ni₁/₃Co₁/₃Mn₁/₃]O₂ for advanced applications. chemicalbook.comchemdad.comidealmedical.co.za
The continued exploration of this compound, especially when combined with sustainable synthesis methods, is expected to drive innovation across the fields of materials science, catalysis, and energy technology. datahorizzonresearch.com
Q & A
Q. What are the critical considerations for synthesizing high-purity Nickel(II) nitrate hexahydrate in laboratory settings?
- Methodological Answer : To synthesize high-purity this compound, dissolve nickel oxide (NiO) in concentrated nitric acid (HNO₃) under controlled heating (60–80°C). Filter the solution to remove insoluble impurities, then recrystallize by slow evaporation at room temperature. Purity is enhanced by using analytical-grade reagents (e.g., ≥99% NiO and HNO₃) and conducting post-synthesis characterization via inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities (e.g., Co, Cu) . For ultra-high purity (≥99.999%), employ ion-exchange chromatography to remove cationic contaminants .
Q. How does the hygroscopic nature of this compound affect experimental reproducibility?
- Methodological Answer : The compound’s hygroscopicity can lead to inconsistent hydration states, altering stoichiometry in reactions. Store the reagent in a desiccator with anhydrous calcium chloride or silica gel. Prior to use, verify the mass loss via thermogravimetric analysis (TGA): the hexahydrate form decomposes at ~56.7°C, releasing water molecules. If decomposition exceeds 5%, discard the batch .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-approved N95 respirators if airborne dust is generated .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., NOₓ gases) .
- Waste Disposal : Neutralize waste with sodium carbonate (Na₂CO₃) to precipitate nickel hydroxide (Ni(OH)₂), which is less bioavailable. Confirm compliance with local regulations for nickel-containing waste .
Advanced Research Questions
Q. How can conflicting data on the catalytic performance of Ni(NO₃)₂·6H₂O-derived nanomaterials be resolved?
- Methodological Answer : Contradictions often arise from variations in precursor decomposition kinetics. For example, calcination temperature impacts crystallinity and surface area of NiO catalysts. Use controlled thermal profiles (e.g., ramping at 5°C/min in air) and characterize intermediates with in situ X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis. Compare activity in standardized reactions (e.g., toluene oxidation) to isolate synthesis effects .
Q. What advanced techniques validate the structural integrity of Ni(NO₃)₂·6H₂O in coordination chemistry applications?
- Methodological Answer :
- Spectroscopy : Fourier-transform infrared (FTIR) identifies nitrate coordination modes (e.g., monodentate vs. bidentate). The hexahydrate exhibits characteristic O–H stretches (~3400 cm⁻¹) and nitrate asymmetric stretches (~1380 cm⁻¹) .
- Single-Crystal XRD : Resolve the octahedral geometry of [Ni(H₂O)₆]²⁺ cations and nitrate counterions. Lattice parameters should match reference data (e.g., space group P2₁/c, a = 6.78 Å) .
Q. Why do discrepancies exist in reported decomposition pathways of Ni(NO₃)₂·6H₂O?
- Methodological Answer : Decomposition mechanisms depend on atmospheric conditions. In air, the hexahydrate loses water at 56–200°C, forming anhydrous Ni(NO₃)₂, which further decomposes to NiO and NOₓ gases above 400°C. Under inert atmospheres, intermediate Ni₃(NO₃)₂(OH)₄ may form. Use coupled TGA-DSC-MS to track mass loss and gaseous byproducts, ensuring experimental conditions are explicitly documented .
Key Research Recommendations
- Experimental Design : Standardize hydration state verification (via TGA) and impurity profiling (ICP-MS) to mitigate batch-to-batch variability.
- Data Reporting : Clearly document atmospheric conditions and thermal profiles in decomposition studies to resolve literature contradictions.
- Safety Compliance : Adopt institutional protocols for nickel compound handling, aligning with OSHA PEL (0.1 mg/m³ for inhalable Ni) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
